- Preparation of macrocyclic compounds as hepatitis c virus inhibitors, World Intellectual Property Organization, , ,
Cas no 953421-74-4 (4-Bromo-1,7-dichloro-isoquinoline)

953421-74-4 structure
Produktname:4-Bromo-1,7-dichloro-isoquinoline
CAS-Nr.:953421-74-4
MF:C9H4BrCl2N
MW:276.944759368896
MDL:MFCD20528290
CID:2106979
PubChem ID:57590885
4-Bromo-1,7-dichloro-isoquinoline Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-bromo-1,7-dichloroIsoquinoline
- Isoquinoline, 4-broMo-1,7-dichloro-
- 4-Bromo-1,7-dichloro-isoquinoline
- MPNVIJOSWLWNKA-UHFFFAOYSA-N
- Isoquinoline,4-bromo-1,7-dichloro-
- 4-Bromo-1,7-dichloroisoquinoline (ACI)
- F52293
- EN300-397941
- 953421-74-4
- DA-00240
- AKOS037644202
- (3R,5R,6E)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid 1,1-Dimethylethyl Ester
- SCHEMBL2617537
- [R-[R*,R*-(E)]]-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid 1,1-Dimethylethyl Ester; (3R,5R,E)-t-Butyl 7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate
- MFCD20528290
- 194934-98-0
- AS-48660
- SB40214
- CS-M1530
-
- MDL: MFCD20528290
- Inchi: 1S/C9H4BrCl2N/c10-8-4-13-9(12)7-3-5(11)1-2-6(7)8/h1-4H
- InChI-Schlüssel: MPNVIJOSWLWNKA-UHFFFAOYSA-N
- Lächelt: ClC1C=C2C(C(=CN=C2Cl)Br)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 274.89042g/mol
- Monoisotopenmasse: 274.89042g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 0
- Komplexität: 191
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 12.9
- XLogP3: 4.4
4-Bromo-1,7-dichloro-isoquinoline Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Ambeed | A879456-1g |
4-Bromo-1,7-dichloroisoquinoline |
953421-74-4 | 97% | 1g |
$399.0 | 2025-02-21 | |
TRC | B699415-5mg |
4-Bromo-1,7-dichloro-isoquinoline |
953421-74-4 | 5mg |
$ 75.00 | 2023-04-18 | ||
eNovation Chemicals LLC | D969097-500mg |
4-Bromo-1,7-dichloro-isoquinoline |
953421-74-4 | 95% | 500mg |
$610 | 2024-07-28 | |
abcr | AB512626-100mg |
4-Bromo-1,7-dichloroisoquinoline, 95%; . |
953421-74-4 | 95% | 100mg |
€402.00 | 2025-02-19 | |
Enamine | EN300-397941-10.0g |
4-bromo-1,7-dichloroisoquinoline |
953421-74-4 | 10g |
$5837.0 | 2023-05-29 | ||
abcr | AB512626-100 mg |
4-Bromo-1,7-dichloroisoquinoline, 95%; . |
953421-74-4 | 95% | 100mg |
€418.40 | 2023-06-14 | |
TRC | B699415-50mg |
4-Bromo-1,7-dichloro-isoquinoline |
953421-74-4 | 50mg |
$ 356.00 | 2023-04-18 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XW0052-5g |
4-bromo-1,7-dichloroisoquinoline |
953421-74-4 | 95% | 5g |
$1810 | 2023-09-07 | |
abcr | AB512626-250 mg |
4-Bromo-1,7-dichloroisoquinoline, 95%; . |
953421-74-4 | 95% | 250mg |
€610.50 | 2023-06-14 | |
Enamine | EN300-397941-0.5g |
4-bromo-1,7-dichloroisoquinoline |
953421-74-4 | 0.5g |
$1302.0 | 2023-05-29 |
4-Bromo-1,7-dichloro-isoquinoline Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ; 1 h, rt → reflux; 4 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt → -35 °C; pH 8, -35 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt → -35 °C; pH 8, -35 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
Referenz
- Preparation of isoquinolinyloxyprolyl tripeptide inhibitors of hepatitis C virus, United States, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ; 4 h, rt → reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8
Referenz
- Preparation of macrocyclic peptides, especially proline-containing peptides, as inhibitors of hepatitis C virus replication for treating hepatitis C infection and liver fibrosis, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ; 1 h, rt → reflux; 4 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt → -35 °C; pH 8, -35 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt → -35 °C; pH 8, -35 °C
Referenz
- Preparation of proline-containing tripeptides as hepatitis C virus inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Substituted triazoloquinazolinones as inhibitors of checkpoint kinase CHK1 in the treatment of cancer, United States, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ; 1 h, rt → reflux; 4 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 8, -35 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 8, -35 °C
Referenz
- Preparation of isoquinolinyloxyprolyl tripeptide inhibitors of hepatitis C virus, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ; 1 h, rt → reflux; 4 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 8, rt → -35 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 8, rt → -35 °C
Referenz
- The Discovery of Asunaprevir (BMS-650032), An Orally Efficacious NS3 Protease Inhibitor for the Treatment of Hepatitis C Virus InfectionJournal of Medicinal Chemistry, 2014, 57(5), 1730-1752,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ; 1 h, rt → reflux; 4 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 8, -35 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 8, -35 °C
Referenz
- Preparation of tripeptides incorporating deuterium as inhibitors of hepatitis C virus, World Intellectual Property Organization, , ,
4-Bromo-1,7-dichloro-isoquinoline Raw materials
4-Bromo-1,7-dichloro-isoquinoline Preparation Products
4-Bromo-1,7-dichloro-isoquinoline Verwandte Literatur
-
1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
3. Book reviews
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
953421-74-4 (4-Bromo-1,7-dichloro-isoquinoline) Verwandte Produkte
- 885275-24-1(2,7-Diazaspiro[4.4]nonane,2-phenyl-)
- 1806262-51-0(2-Methoxy-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetic acid)
- 2411252-70-3(N-cyclopropyl-N-(3,5-dimethyl-1,2-oxazol-4-yl)methylprop-2-enamide)
- 1498767-84-2(2-Amino-1-(1-methyl-1h-pyrazol-5-yl)ethan-1-one)
- 1807081-19-1(5-Amino-3-chloro-2-(trifluoromethyl)mandelic acid)
- 1546091-76-2(3-(2-methoxypyridin-4-yl)oxypropan-1-amine)
- 1226435-45-5(N-[(2-bromophenyl)methyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide)
- 883959-05-5(N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)thiophene-2-carboxamide)
- 1227602-25-6(2,5-Difluoronicotinaldehyde)
- 1807151-01-4(2-Cyano-3-(difluoromethyl)-6-fluoropyridine-5-sulfonamide)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:953421-74-4)4-Bromo-1,7-dichloro-isoquinoline

Reinheit:99%/99%
Menge:250mg/1g
Preis ($):259.0/808.0